molecular formula C10H11NO4S B13672938 (E)-3-[4-(N-Methylsulfamoyl)phenyl]acrylic Acid

(E)-3-[4-(N-Methylsulfamoyl)phenyl]acrylic Acid

Cat. No.: B13672938
M. Wt: 241.27 g/mol
InChI Key: WEYOEFGCURUXDM-UHFFFAOYSA-N
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Description

MFCD08239603: , also known as (2E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid, is a chemical compound with the molecular formula C10H11NO4S. This compound is characterized by the presence of a methylsulfamoyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(methylsulfamoyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and dehydration to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods: For industrial-scale production, the compound can be synthesized using a similar approach but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a saturated carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, (2E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, providing insights into enzyme function and regulation.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions. Its ability to modulate specific molecular pathways makes it a valuable candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • (2E)-3-[4-(methylamino)sulfonyl]phenylacrylic acid
  • (2E)-3-[4-(methylsulfonyl)phenyl]prop-2-enoic acid
  • (2E)-3-[4-(methylthio)phenyl]prop-2-enoic acid

Comparison:

  • (2E)-3-[4-(methylamino)sulfonyl]phenylacrylic acid: This compound has a similar structure but with an amino group instead of a methyl group. It exhibits different reactivity and biological activity due to the presence of the amino group.
  • (2E)-3-[4-(methylsulfonyl)phenyl]prop-2-enoic acid: The sulfonyl group in this compound makes it more polar and potentially more reactive in certain chemical reactions compared to the methylsulfamoyl group.
  • (2E)-3-[4-(methylthio)phenyl]prop-2-enoic acid: The presence of a thioether group in this compound imparts different chemical properties, such as increased nucleophilicity and potential for oxidation to sulfoxides or sulfones.

Properties

IUPAC Name

3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYOEFGCURUXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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